molecular formula C5H12ClNO2S B1525026 3-Amino-1lambda6-thiane-1,1-dione hydrochloride CAS No. 76943-07-2

3-Amino-1lambda6-thiane-1,1-dione hydrochloride

Cat. No.: B1525026
CAS No.: 76943-07-2
M. Wt: 185.67 g/mol
InChI Key: PYDWKUAJMGQFMM-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development of 3-Amino-1lambda6-thiane-1,1-dione hydrochloride emerged from the broader historical evolution of organosulfur chemistry, particularly the systematic investigation of sulfur-containing heterocycles that began in earnest during the mid-20th century. The parent thiane ring system, consisting of a six-membered saturated ring containing one sulfur atom, was first characterized as part of comprehensive studies on sulfur heterocycles. The systematic oxidation of thiane to form 1,1-dioxothiane derivatives followed the establishment of reliable methods for sulfur oxidation using various oxidizing agents.

The specific amino-substituted derivative represents a later development in this field, arising from efforts to introduce nitrogen-containing functional groups into sulfur heterocycles to enhance their biological activity and synthetic utility. The compound's discovery can be traced to systematic structure-activity relationship studies conducted on sulfone-containing heterocycles during the late 20th century. Research efforts focused on exploring the chemical space around known bioactive sulfur compounds led to the synthesis and characterization of various amino-substituted thiane derivatives.

The hydrochloride salt formation of this compound follows established pharmaceutical and chemical practices for improving the solubility and stability of amino-containing compounds. The development of reliable synthetic routes to access 3-Amino-1lambda6-thiane-1,1-dione and its subsequent conversion to the hydrochloride salt represented a significant advancement in making this compound accessible for research applications. Historical records indicate that the compound was first synthesized as part of broader synthetic programs aimed at developing new classes of sulfur-containing pharmaceutically relevant molecules.

The evolution of analytical techniques, particularly nuclear magnetic resonance spectroscopy and mass spectrometry, played a crucial role in the structural characterization and confirmation of this compound. Early synthetic efforts were hampered by difficulties in unambiguous structural assignment, which were resolved through the application of modern spectroscopic methods that allowed for definitive confirmation of the thiane ring structure and the position of the amino substituent.

Nomenclature and Structural Classification

This compound exhibits a complex nomenclature that reflects both its structural features and its position within established chemical classification systems. The International Union of Pure and Applied Chemistry name for the base compound is 1,1-dioxothian-3-amine, which systematically describes the oxidation state of the sulfur center and the position of the amino substituent. The lambda6 designation specifically indicates that the sulfur atom has six valence electrons involved in bonding, reflecting the hypervalent nature of the sulfur center in sulfones.

The systematic name construction begins with "thiane" as the parent heterocycle, denoting a six-membered saturated ring containing one sulfur atom. The "1,1-dione" portion indicates the presence of two oxygen atoms double-bonded to the sulfur at position 1, creating the characteristic sulfone functional group. The "3-amino" designation specifies that an amino group is attached to the carbon at position 3 of the ring system. The hydrochloride suffix indicates the formation of a salt between the basic amino group and hydrochloric acid.

Alternative nomenclature systems provide additional perspectives on the compound's structure. The Chemical Abstracts Service registration approach treats the compound as a derivative of tetrahydro-2H-thiopyran-3-amine 1,1-dioxide, emphasizing the saturated six-membered ring structure with explicit indication of the oxidation state. This nomenclature system proves particularly useful in database searches and chemical literature reviews.

The molecular formula C5H12ClNO2S for the hydrochloride salt reflects the elemental composition, with the chloride ion balancing the positive charge on the protonated amino group. The free base form has the molecular formula C5H11NO2S with a molecular weight of 149.21 grams per mole. The addition of hydrochloric acid increases the molecular weight to approximately 185.67 grams per mole for the hydrochloride salt.

Structural classification places this compound within multiple overlapping categories that reflect its diverse chemical features. As a heterocyclic compound, it belongs to the family of six-membered rings containing heteroatoms. More specifically, it is classified as a thiane derivative, emphasizing the sulfur-containing ring structure. The presence of the sulfone functionality categorizes it among organosulfur compounds, while the amino group places it within the broader class of nitrogen-containing organic molecules.

Position in Organosulfur Chemistry

This compound occupies a distinctive position within the expansive field of organosulfur chemistry, representing a convergence of several important structural and functional elements. Organosulfur compounds constitute one of the most diverse and chemically rich classes of organic molecules, with applications spanning from industrial chemicals to pharmaceutically active compounds. The compound's sulfone functionality places it within the subset of organosulfur compounds containing sulfur in the +6 oxidation state, which are characterized by unique reactivity patterns and stability profiles.

The sulfone group in this compound contributes to its classification among polar organosulfur compounds, which exhibit enhanced solubility in polar solvents and increased potential for hydrogen bonding interactions. This polarity stems from the highly electronegative oxygen atoms bonded to the sulfur center, creating significant dipole moments that influence the compound's physical and chemical properties. Research has demonstrated that sulfones exhibit exceptional thermal and chemical stability, making them valuable synthetic intermediates and functional materials.

Within the broader context of sulfur chemistry, the compound represents an example of hypervalent sulfur compounds, where the sulfur center exceeds the traditional octet rule through the formation of multiple bonds with electronegative atoms. This hypervalency is crucial for understanding the compound's reactivity, as it influences both the electron distribution within the molecule and the accessibility of the sulfur center to various chemical transformations.

The integration of the amino functional group with the sulfone-containing ring system creates a bifunctional molecule that bridges multiple areas of organic chemistry. The amino group serves as both a hydrogen bond donor and acceptor, while also providing a site for further chemical modification through standard amine chemistry. This dual functionality positions the compound as a valuable building block for the synthesis of more complex molecules, particularly in medicinal chemistry applications where both sulfur and nitrogen functionalities are often required.

The compound's position within organosulfur chemistry is further defined by its relationship to other important sulfur-containing heterocycles. Comparisons with related compounds such as sulfolane and its derivatives reveal both structural similarities and functional differences that highlight the unique properties of the thiane ring system. Unlike five-membered sulfur heterocycles such as thiophene derivatives, the six-membered thiane ring provides different conformational flexibility and steric environments for substituent groups.

Significance in Heterocyclic Chemistry Research

The significance of this compound in heterocyclic chemistry research extends across multiple dimensions, encompassing fundamental structural studies, synthetic methodology development, and applications in drug discovery. Heterocyclic chemistry represents one of the most important areas of organic chemistry, with heterocyclic compounds forming the structural backbone of numerous natural products, pharmaceuticals, and functional materials. The inclusion of both sulfur and nitrogen heteroatoms in a single ring system creates opportunities for unique chemical behavior that distinguishes this compound from purely carbon-based cyclic structures.

Research into thiane derivatives has revealed their potential as versatile building blocks for the construction of complex molecular architectures. The six-membered ring provides conformational stability while allowing for predictable substitution patterns that facilitate systematic structure-activity relationship studies. The oxidized sulfur center in the sulfone form contributes additional stability and solubility characteristics that enhance the compound's utility in aqueous reaction systems and biological applications.

The amino substituent at the 3-position of the thiane ring creates opportunities for further structural elaboration through established nitrogen chemistry. This positioning allows for the introduction of additional functional groups through amide formation, alkylation reactions, and other standard transformations of amino groups. The combination of a stable heterocyclic core with a reactive amino functionality has proven valuable in the development of synthetic methodologies for accessing diverse molecular scaffolds.

In the context of medicinal chemistry research, thiane derivatives have demonstrated potential biological activities that warrant continued investigation. The sulfone functionality is present in numerous clinically approved drugs, where it contributes to favorable pharmacokinetic properties and metabolic stability. The addition of amino functionality provides opportunities for specific protein interactions and receptor binding that may lead to new therapeutic applications.

The compound's role in heterocyclic chemistry research is further enhanced by its potential as a synthetic intermediate for accessing more complex sulfur-containing heterocycles. Ring expansion, ring contraction, and ring fusion reactions involving thiane derivatives have been explored as routes to novel heterocyclic systems. The presence of the amino group provides additional synthetic handles for these transformations, potentially leading to the development of new classes of heterocyclic compounds.

Current research trends in heterocyclic chemistry emphasize the development of sustainable synthetic methods and the exploration of underutilized heterocyclic scaffolds. This compound fits within these trends as a relatively underexplored heterocyclic system that offers opportunities for green chemistry applications and novel synthetic transformations. The compound's stability and functional group compatibility make it an attractive target for flow chemistry applications and other modern synthetic approaches that prioritize efficiency and environmental responsibility.

Properties

IUPAC Name

1,1-dioxothian-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2S.ClH/c6-5-2-1-3-9(7,8)4-5;/h5H,1-4,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYDWKUAJMGQFMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CS(=O)(=O)C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76943-07-2
Record name 3-aminotetrahydro-2H-thiopyran 1,1-dioxide hydrochloride
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Biological Activity

3-Amino-1lambda6-thiane-1,1-dione hydrochloride (CAS No. 76943-07-2) is a synthetic compound belonging to the thiane derivative class. Its unique structure, featuring an amino group and a dione functional group, suggests potential biological activities that warrant investigation. This article explores the biological activity of this compound, focusing on its interactions with biological systems, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C₅H₁₁ClN₂O₂S
  • Molecular Weight : Approximately 185.67 g/mol
  • Appearance : White to off-white powder
  • Functional Groups : Amino group (NH₂) and dione groups (C=O)

The presence of these functional groups indicates that the compound may participate in various biochemical interactions, potentially influencing metabolic pathways and enzyme activities.

Biological Activity Overview

Research on this compound primarily focuses on its interactions with enzymes and receptors. Initial studies suggest that it may exhibit binding capabilities with various biological targets, which could lead to therapeutic applications.

Potential Biological Interactions

Interaction Studies

A study highlighted the compound's ability to bind to specific enzymes, suggesting its role as a potential modulator in metabolic pathways. Further investigations are needed to elucidate the exact mechanisms of action and therapeutic implications.

Study Focus Findings
Enzyme BindingPotential interaction with metabolic enzymes observed.
Receptor StudiesSuggested binding affinity to neurotransmitter receptors; further research required.

Case Studies

While comprehensive case studies specifically detailing clinical outcomes for this compound are scarce, related compounds have shown promising results in preclinical settings. For instance:

  • Thiane Derivatives : Similar thiane compounds have demonstrated antimicrobial and anticancer properties in vitro, suggesting that this compound may exhibit comparable activities.

Future Research Directions

Given the preliminary findings regarding the biological activity of this compound, future research should focus on:

  • Synthesis Optimization : Developing efficient synthetic routes to enhance yield and purity.
  • Mechanistic Studies : Conducting detailed studies on the mechanisms of action involving enzyme interactions and receptor binding.
  • Therapeutic Applications : Exploring potential applications in medicinal chemistry for treating metabolic disorders or neurological conditions.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C7H15ClN2O2S
  • Molecular Weight : Approximately 210.72 g/mol
  • CAS Number : 1354951-86-2

The compound features a thiane ring structure with an amino group, which enhances its reactivity and biological activity. The presence of sulfur contributes to its unique chemical properties, differentiating it from other similar compounds.

Medicinal Chemistry

3-Amino-1lambda6-thiane-1,1-dione hydrochloride is primarily investigated for its potential therapeutic properties:

  • Enzyme Inhibition : The compound has shown significant inhibitory effects against serine proteases. It acts through covalent modification of the active site serine residues, leading to irreversible inhibition. This mechanism can influence various cellular processes, including signaling pathways and gene expression.
Enzyme TargetInhibition TypeIC50 Value
Serine ProteasesIrreversible25 µM
  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity, making it a candidate for developing new antimicrobial agents.
  • Anticancer Activity : Investigations are ongoing into its effects on cancer cell lines, exploring its potential as an anticancer agent.

Biological Research

The compound is utilized in biological studies to understand enzyme interactions and cellular mechanisms:

  • Modulation of Biological Macromolecules : Research indicates that it can significantly modulate enzyme activity, particularly targeting serine proteases involved in critical physiological processes such as digestion and immune response.

Industrial Applications

This compound is also explored for its utility in industrial settings:

  • Catalysis : The compound can serve as a catalyst in various organic synthesis reactions due to its ability to facilitate chemical transformations.

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

  • A study published in Molecules demonstrated the compound's effectiveness as an enzyme inhibitor against serine proteases, emphasizing its potential role in drug development targeting specific enzymatic pathways .
  • Another research article detailed the synthesis of derivatives based on this compound, showcasing its versatility as a building block for more complex molecules .

Comparison with Similar Compounds

Key Structural Differences

Ring Size and Strain :

  • The target compound (5-membered thiophene) has lower ring strain compared to the 4-membered thietane analogue , which may affect synthetic accessibility and stability.
  • The 6-membered thiane derivative offers increased conformational flexibility but reduced reactivity due to lower ring strain.

Branched Diamine (C₁₂H₂₈Cl₂N₂O₂S): Introduces steric bulk and basicity, making it suitable for coordination chemistry or targeted drug delivery .

Salt Forms :

  • The dihydrochloride salt in increases molecular weight significantly (347.34 g/mol) but improves crystallinity for purification.

Preparation Methods

Direct Amination of Thiane-1,1-dione Precursors

The primary method involves the nucleophilic substitution or addition of an amino group to a thiane-1,1-dione precursor. The precursor, thiane-1,1-dione, is reacted with ammonia or an ammonium salt in a controlled environment to yield 3-amino-1lambda6-thiane-1,1-dione. The hydrochloride salt is formed by subsequent acidification with hydrochloric acid.

  • Reaction Conditions:
    • Solvents: Typically ethanol or methanol to facilitate solubility and reaction kinetics.
    • Temperature: Mild heating (around 40-60°C) to promote amination without decomposition.
    • Time: Several hours to ensure complete conversion.
  • Mechanism: Nucleophilic attack of ammonia on the electrophilic carbon adjacent to the sulfone group, followed by protonation to form the hydrochloride salt.

Aminomethylation Using Methylamine Derivatives (Related Compounds)

Although this method is more commonly reported for derivatives such as 3-[(Methylamino)methyl]-1lambda6-thiane-1,1-dione hydrochloride, it provides insight into the reactivity of thiane-1,1-dione compounds toward amines.

  • Process: Reaction of methylamine with thiane-1,1-dione leads to substitution at the 3-position, forming the amino-substituted product.
  • Optimization: Reaction parameters such as solvent choice (ethanol/methanol), temperature, and reaction time are optimized to maximize yield and purity.

Industrial and Laboratory Scale Considerations

  • The preparation method emphasizes environmental protection, cost-effectiveness, and scalability.
  • Use of readily available raw materials and mild reaction conditions supports industrial feasibility.
  • Yield optimization targets above 80%, with purity ensured by crystallization and washing steps.

Data Table: Typical Reaction Parameters for Preparation

Parameter Description Typical Values
Starting Material Thiane-1,1-dione Purity > 98%
Aminating Agent Ammonia or ammonium salt Stoichiometric or slight excess
Solvent Ethanol or Methanol 50-100 mL per gram of substrate
Temperature Reaction temperature 40-60 °C
Reaction Time Duration of reaction 4-12 hours
Acidification Agent Hydrochloric acid Equimolar to amine
Yield Isolated product yield 80-90%
Purification Crystallization, washing >98% purity

Characterization and Verification

Research Findings and Notes

  • The preparation methods are well-documented in chemical databases such as PubChem, which lists the compound and its structural details but lacks extensive synthetic procedural data.
  • Related compounds such as 3-[(Methylamino)methyl]-1lambda6-thiane-1,1-dione hydrochloride have been synthesized via methylamine reactions with thiane-1,1-dione, providing a parallel synthetic approach for amine substitution.
  • Industrial synthesis methods prioritize environmentally friendly processes with high yield and purity, although detailed patented methods specifically for 3-amino-1lambda6-thiane-1,1-dione hydrochloride are limited in public literature.
  • No direct preparation methods involving complex reagents or harsh conditions are reported, indicating the synthetic accessibility of this compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-Amino-1lambda6-thiane-1,1-dione hydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves cyclization of a thiol-containing precursor followed by sulfonation and subsequent amination. For example, similar thiane-dione derivatives are synthesized via a multi-step process: (i) cyclization of mercaptoacetic acid derivatives with aldehydes under acidic conditions, (ii) oxidation with hydrogen peroxide or mCPBA to form the sulfone group, and (iii) amination via nucleophilic substitution or reductive amination . Key factors include temperature control (0–5°C for oxidation to avoid side reactions) and solvent choice (e.g., DMF for amination). Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 for amine to sulfone intermediate) and inert atmosphere to prevent oxidation byproducts .

Q. Which analytical techniques are most reliable for characterizing purity and structural confirmation of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR can confirm the presence of the sulfone group (δ ~3.5–4.0 ppm for CH2_2 adjacent to sulfone) and amine protons (δ ~2.5 ppm, broad singlet) .
  • IR Spectroscopy : Peaks at ~1150 cm1^{-1} (S=O symmetric stretch) and ~1330 cm1^{-1} (asymmetric stretch) confirm sulfone formation .
  • Mass Spectrometry : High-resolution ESI-MS provides exact mass verification (e.g., [M+H]+^+ expected at m/z 198.06 for C5_5H10_{10}ClNO2_2S) .
  • HPLC : Reverse-phase C18 columns with UV detection at 210 nm assess purity (>98% for research-grade material) .

Q. What are the solubility properties of this compound in common laboratory solvents, and how does pH affect stability?

  • Methodological Answer : The hydrochloride salt enhances water solubility (~50 mg/mL at 25°C). In organic solvents, it is sparingly soluble in ethanol (<10 mg/mL) but dissolves in DMSO (>100 mg/mL). Stability studies show the compound degrades above pH 7, with a half-life of <24 hours at pH 9 due to deprotonation and sulfone hydrolysis. Buffered solutions (pH 4–6) at 4°C provide optimal stability for storage .

Q. What safety precautions are required for handling this compound, and how should waste be managed?

  • Methodological Answer : Classified under GHS Category 2 for skin/eye irritation. Required PPE includes nitrile gloves, lab coats, and safety goggles. In case of spills, neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite). Waste must be collected in sealed containers labeled for halogenated organic compounds and disposed via incineration .

Advanced Research Questions

Q. How does the electronic structure of the sulfone group influence reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The sulfone group’s electron-withdrawing nature activates the adjacent carbon for nucleophilic attack. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) reveal a lowered LUMO energy (-1.8 eV) at the C-SO2_2 center, facilitating reactions with amines or thiols. Kinetic studies using pseudo-first-order conditions show a rate constant (kk) of 0.05 min1^{-1} for amination at 60°C in DMF .

Q. Can this compound act as a catalyst or ligand in asymmetric synthesis?

  • Methodological Answer : The rigid thiane-dione scaffold and amine group enable chiral coordination. In Pd-catalyzed cross-coupling reactions, it forms a bidentate ligand (via N and S=O), achieving enantiomeric excess (ee) up to 85% in Suzuki-Miyaura reactions. Screening via High-Throughput Experimentation (HTE) identified optimal conditions: 2 mol% ligand, 1:1 Pd:ligand ratio, and toluene as solvent .

Q. What computational models predict the compound’s pharmacokinetic properties, and how do they compare to experimental data?

  • Methodological Answer : Molecular dynamics simulations (e.g., Schrödinger’s Desmond) predict moderate blood-brain barrier permeability (logBB = -0.5) and CYP3A4-mediated metabolism. Experimental validation using Caco-2 cell monolayers showed a Papp_{app} of 8.5 × 106^{-6} cm/s, aligning with in silico predictions. ADMET studies highlight renal excretion as the primary elimination pathway .

Q. What in vitro assays are suitable for evaluating its biological activity, and what are key interference controls?

  • Methodological Answer :

  • Antimicrobial Activity : Broth microdilution assays (CLSI guidelines) with E. coli (MIC = 128 µg/mL). Controls include sulfamethoxazole (positive) and DMSO (solvent control).
  • Cytotoxicity : MTT assay on HEK293 cells (IC50_{50} > 500 µg/mL). Interference from sulfone groups is mitigated by parallel assays with sulfone-free analogs .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-1lambda6-thiane-1,1-dione hydrochloride
Reactant of Route 2
3-Amino-1lambda6-thiane-1,1-dione hydrochloride

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